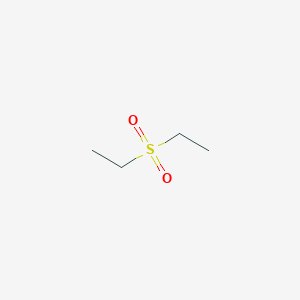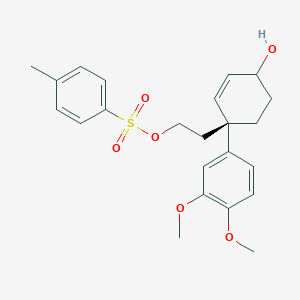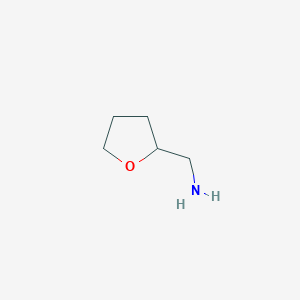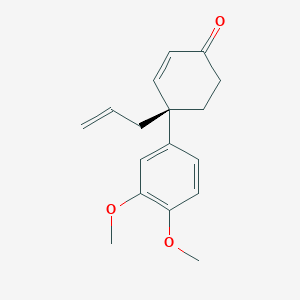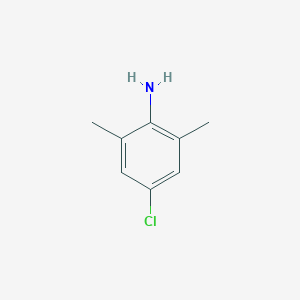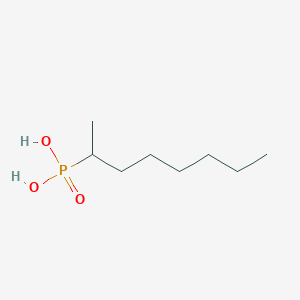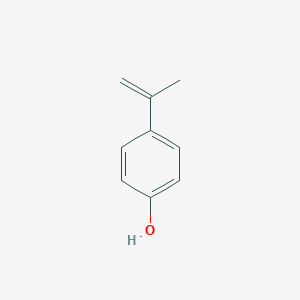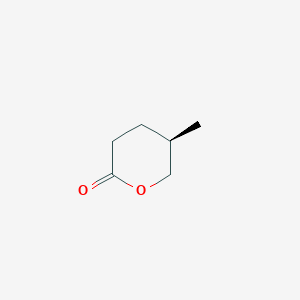
(5R)-5-Methyltetrahydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-5-Methyltetrahydro-2H-pyran-2-one, also known as 5-methyltetrahydropyran-2-one or 5-MTHP, is an important organic molecule with a wide range of applications in the fields of science and engineering. It is a cyclic ether that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of chiral compounds, such as amino acids and peptides. In addition, 5-MTHP has been studied for its potential therapeutic applications in the treatment of several diseases, including cancer, diabetes, and neurodegenerative diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (5R)-5-Methyltetrahydro-2H-pyran-2-one involves the reduction of a ketone and cyclization to form the pyran ring.
Starting Materials
5-Methyl-2-hexanone, Sodium borohydride, Acetic acid, Sodium acetate, Methanol
Reaction
The starting material, 5-Methyl-2-hexanone, is reduced using sodium borohydride in methanol to yield 5-Methylhexan-2-ol., The alcohol is then cyclized using acetic acid and sodium acetate to form the pyran ring, yielding (5R)-5-Methyltetrahydro-2H-pyran-2-one.
作用机制
5-MTHP has been shown to act as an inhibitor of the enzyme acetyl-CoA carboxylase. This enzyme is involved in the regulation of fatty acid metabolism and is responsible for the synthesis of malonyl-CoA, which is necessary for the biosynthesis of fatty acids. By inhibiting this enzyme, 5-MTHP can reduce the amount of malonyl-CoA in the cell, leading to decreased fatty acid synthesis and increased fatty acid oxidation.
生化和生理效应
5-MTHP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose tolerance, and reduce the risk of cardiovascular disease. In addition, 5-MTHP has been shown to possess anti-cancer and anti-neurodegenerative properties. It has also been shown to reduce oxidative stress, improve mitochondrial function, and reduce the risk of age-related diseases.
实验室实验的优点和局限性
The advantages of using 5-MTHP in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable molecule, making it suitable for use in a variety of experimental conditions. However, there are some limitations to using 5-MTHP in laboratory experiments. It is a relatively small molecule, making it difficult to detect and quantify. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential applications of 5-MTHP are vast and there are many future directions for research. These include further exploration of its therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. In addition, further research is needed to explore its potential as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Finally, further research is needed to explore its potential as a starting material for the synthesis of chiral compounds, such as amino acids and peptides.
科学研究应用
5-MTHP has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-cancer, anti-diabetic, and anti-neurodegenerative properties. In addition, 5-MTHP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral compounds, such as amino acids and peptides.
属性
IUPAC Name |
(5R)-5-methyloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBDAOKWZLWDI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-Tetrahydro-5-methyl-2H-pyran-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

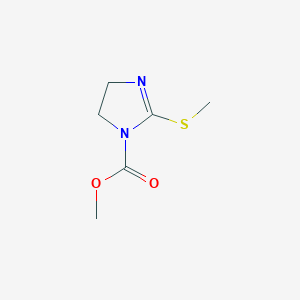
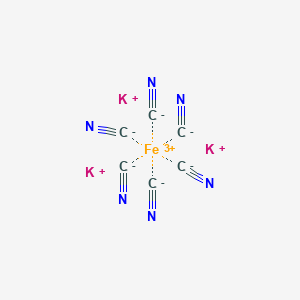
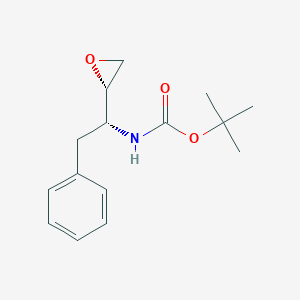
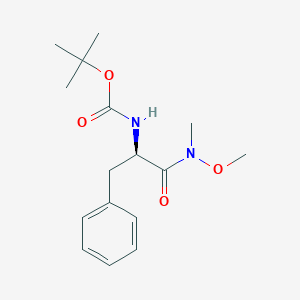
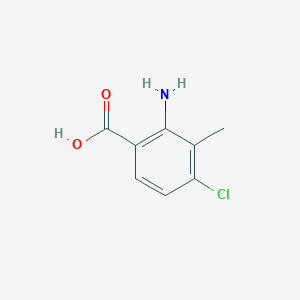
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)
